Butyl(4-methoxy-4-methylpentan-2-yl)amine
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Overview
Description
Butyl(4-methoxy-4-methylpentan-2-yl)amine is an organic compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . This compound is characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to a pentan-2-ylamine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Butyl(4-methoxy-4-methylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, electrophiles, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Butyl(4-methoxy-4-methylpentan-2-yl)amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butyl(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Butyl(4-methylpentan-2-yl)amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-methoxy-N-(2-methylpentan-2-yl)aniline: Contains an aniline group instead of a butyl group, leading to different applications and reactivity.
Uniqueness
Butyl(4-methoxy-4-methylpentan-2-yl)amine is unique due to the presence of both a methoxy group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H25NO |
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Molecular Weight |
187.32 g/mol |
IUPAC Name |
N-butyl-4-methoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C11H25NO/c1-6-7-8-12-10(2)9-11(3,4)13-5/h10,12H,6-9H2,1-5H3 |
InChI Key |
VROTWFDDHSKUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)CC(C)(C)OC |
Origin of Product |
United States |
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